tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC16211007
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O3 |
|---|---|
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | tert-butyl 3-(2-aminophenoxy)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-10(9-16)18-12-7-5-4-6-11(12)15/h4-7,10H,8-9,15H2,1-3H3 |
| Standard InChI Key | SCQBQENJIJLVLS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC=C2N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts conformational rigidity, while the Boc group enhances solubility and stability during synthetic processes . The 2-aminophenoxy substituent provides a reactive site for further functionalization, such as amide bond formation or cross-coupling reactions .
Synthesis Pathways
Key Synthetic Strategies
-
Nucleophilic Substitution:
tert-Butyl 3-hydroxyazetidine-1-carboxylate reacts with 2-fluoro-nitrobenzene derivatives under basic conditions, followed by nitro group reduction to yield the 2-aminophenoxy moiety . -
Mitsunobu Reaction:
Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-aminophenol with tert-butyl 3-hydroxyazetidine-1-carboxylate .
Optimization Challenges
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Steric Hindrance: The azetidine ring’s small size complicates nucleophilic substitutions, necessitating high-boiling solvents like DMF or THF .
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Amino Group Protection: The 2-aminophenoxy group often requires temporary protection (e.g., with Boc or Fmoc) to prevent side reactions during synthesis .
Applications in Drug Discovery
Pharmaceutical Relevance
The compound’s azetidine core is prized for improving metabolic stability and bioavailability in drug candidates. For instance, its incorporation into baricitinib analogs enhances selectivity for JAK1/2 over related kinases .
| Parameter | Value |
|---|---|
| Appearance | White to off-white solid |
| Melting Point | Not reported (likely 80–120°C) |
| Solubility | Soluble in DMSO, methanol, and water |
| Hazard Statements | H302 (Harmful if swallowed) |
Future Perspectives
Recent advances in flow chemistry and photocatalysis could streamline the synthesis of tert-butyl 3-(2-aminophenoxy)azetidine-1-carboxylate, enabling scalable production . Additionally, its utility in PROTACs (proteolysis-targeting chimeras) and covalent inhibitors remains underexplored, offering avenues for innovation.
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